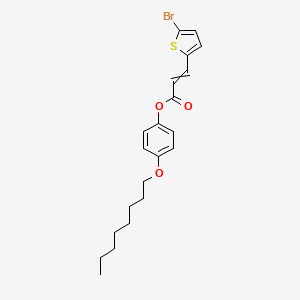
4-(Octyloxy)phenyl 3-(5-bromothiophen-2-YL)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a phenyl group attached to a prop-2-enoate moiety, which is further substituted with an octyloxy group and a bromothiophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide to form 4-(octyloxy)phenol.
Synthesis of the Bromothiophenyl Intermediate: The next step involves the bromination of thiophene to obtain 5-bromothiophene.
Coupling Reaction: The final step involves the coupling of 4-(octyloxy)phenol with 5-bromothiophene-2-carbaldehyde under basic conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate has several scientific research applications:
Materials Science: The compound is used in the synthesis of donor-acceptor semiconducting polymers for organic solar cells.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Wirkmechanismus
The mechanism of action of 4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound is similar in structure and is used in similar applications, such as organic electronics and photovoltaics.
5-Bromo-2-thiophenecarboxaldehyde: Another related compound used in the synthesis of various thiophene derivatives.
Uniqueness
4-(Octyloxy)phenyl 3-(5-bromothiophen-2-yl)prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .
Eigenschaften
CAS-Nummer |
92950-59-9 |
|---|---|
Molekularformel |
C21H25BrO3S |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(4-octoxyphenyl) 3-(5-bromothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C21H25BrO3S/c1-2-3-4-5-6-7-16-24-17-8-10-18(11-9-17)25-21(23)15-13-19-12-14-20(22)26-19/h8-15H,2-7,16H2,1H3 |
InChI-Schlüssel |
AVRXMQPJWHCGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
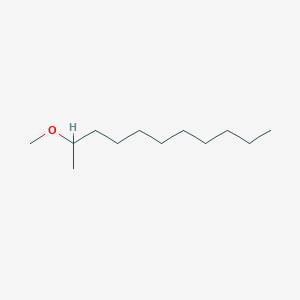
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
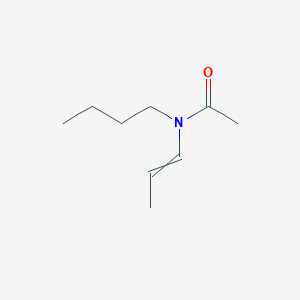
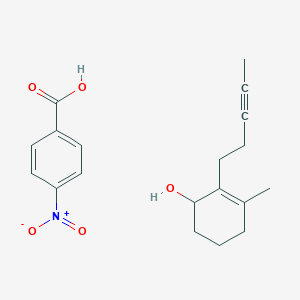
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
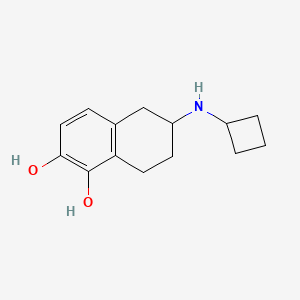
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
